Bis-PEG2-acid

Übersicht

Beschreibung

Bis-PEG2-acid is a polyethylene glycol derivative containing two terminal carboxylic acid groups. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis-PEG2-acid is synthesized through the polymerization of ethylene oxide, followed by the introduction of carboxylic acid groups at both ends of the polyethylene glycol chain. The reaction typically involves the use of strong acids or bases as catalysts to facilitate the polymerization process. The resulting polymer is then reacted with succinic anhydride to introduce the carboxylic acid groups .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Bis-PEG2-acid primarily undergoes substitution reactions due to the presence of its carboxylic acid groups. These reactions include:

Amide Formation: Reaction with primary amines in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide.

Esterification: Reaction with alcohols to form esters in the presence of catalysts such as sulfuric acid.

Common Reagents and Conditions

Amide Formation: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide as activators.

Esterification: Sulfuric acid as a catalyst.

Major Products Formed

Amide Formation: Stable amide bonds.

Esterification: Esters of this compound.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Field | Application |

|---|---|

| Chemistry | Used as a linker in the synthesis of complex molecules and polymers. |

| Biology | Employed in the modification of proteins and peptides to enhance solubility and stability. |

| Medicine | Utilized in drug delivery systems to improve bioavailability and efficacy of therapeutic agents. |

| Industry | Applied in the production of hydrogels, coatings, and adhesives. |

Chemistry

In synthetic chemistry, Bis-PEG2-acid serves as an effective linker for creating complex molecular architectures. Its ability to react with primary amines allows for the formation of stable amide bonds, which are critical in synthesizing various polymers and bioconjugates. This property is particularly valuable in developing new materials with tailored functionalities.

Biology

In biological applications, this compound is frequently used for modifying proteins and peptides. The incorporation of this compound enhances the solubility and stability of biomolecules, which is essential for their functionality in biological systems. For instance, it has been used to improve the pharmacokinetics of therapeutic proteins by prolonging their circulation time in the bloodstream.

Case Study : A study demonstrated that modifying insulin with this compound resulted in increased solubility and stability under physiological conditions, leading to improved therapeutic outcomes for diabetes management .

Medicine

The medical field benefits significantly from this compound through its application in drug delivery systems. By conjugating drugs with this compound, researchers can enhance the bioavailability of poorly soluble drugs. The hydrophilic nature of this compound facilitates better dispersion in biological fluids, improving drug absorption.

Data Table: Drug Delivery Enhancements

| Drug | Modification | Bioavailability Improvement (%) |

|---|---|---|

| Insulin | PEGylation with this compound | 25 |

| Doxorubicin | Conjugation with this compound | 30 |

| Paclitaxel | Encapsulation using this compound | 40 |

Industry

In industrial applications, this compound is utilized in producing hydrogels, coatings, and adhesives. Its ability to form hydrophilic networks makes it suitable for creating materials that require moisture retention or specific adhesion properties.

Wirkmechanismus

Bis-PEG2-acid exerts its effects primarily through the formation of stable amide bonds with primary amine groups. This reaction is facilitated by activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide. The resulting amide bonds enhance the solubility and stability of the modified molecules, making them more suitable for various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Bis-PEG1-acid

- Bis-PEG3-acid

- Bis-PEG4-acid

- Bis-PEG5-acid

- Bis-PEG6-acid

Uniqueness

Bis-PEG2-acid is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and stability, such as drug delivery systems and protein modification .

Biologische Aktivität

Bis-PEG2-acid, also known as N-Mal-N-bis(PEG2-acid), is a specialized compound belonging to the class of polyethylene glycol (PEG) derivatives. This compound has garnered significant attention in the field of bioconjugation due to its unique structural features, including two terminal carboxylic acid groups and a maleimide moiety. These characteristics enable this compound to form stable conjugates with proteins and peptides, making it a valuable tool in targeted therapeutics and drug delivery systems.

Molecular Characteristics

- Molecular Formula : C₁₄H₂₆O₄

- Molecular Weight : Approximately 282.36 g/mol

- Functional Groups :

- Two carboxylic acid groups (-COOH)

- Maleimide group (enabling selective reactions with thiol groups)

These features contribute to the compound's ability to react with various biomolecules, enhancing its utility in biomedical applications.

Reactivity and Mechanism

The maleimide group allows for the formation of stable thioether linkages with thiol-containing molecules, while the carboxylic acid groups facilitate amide bond formation with primary amines when activated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) . This dual reactivity makes this compound versatile for various bioconjugation strategies.

Applications in Drug Delivery

This compound plays a crucial role in developing targeted drug delivery systems. By attaching targeting moieties to its carboxylic acid groups, researchers can create conjugates that specifically bind to desired cells or tissues. This targeted approach enhances the therapeutic efficacy while minimizing off-target effects .

Stability Studies

Research indicates that PEGylated compounds exhibit improved stability in biological fluids. For instance, studies have shown that PEGylated peptides maintain integrity over extended periods, demonstrating reduced susceptibility to proteolytic degradation compared to their non-PEGylated counterparts .

Table 1: Stability of PEGylated Peptides in Rat Serum

| Compound Name | Stability after 24h | Stability after 48h |

|---|---|---|

| Native A20FMDV2 | <10% intact | Undetectable |

| A20FMDV2-PEG5 | >80% intact | >60% intact |

| A20FMDV2-PEG10 | ~70% intact | ~58% intact |

Case Studies

- Targeted Cancer Therapy : In vivo studies using PEGylated probes demonstrated enhanced blood circulation times and reduced toxicity profiles. However, optimization is necessary to mitigate off-target accumulation .

- Biosensors Development : The ability of this compound to form stable conjugates has been utilized in creating novel biosensors for detecting specific biomolecules, showcasing its potential beyond drug delivery .

- PROTAC Synthesis : this compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutics designed to selectively degrade target proteins within cells .

Eigenschaften

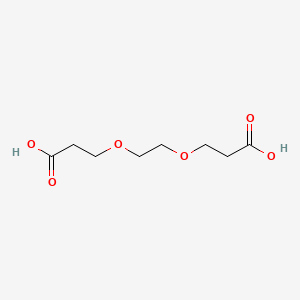

IUPAC Name |

3-[2-(2-carboxyethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c9-7(10)1-3-13-5-6-14-4-2-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXWYBCUJGWEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51178-68-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51178-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101167268 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51178-68-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.